molecular formula C18H20N2O5S B2936732 N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 921861-21-4

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2936732
CAS RN: 921861-21-4
M. Wt: 376.43
InChI Key: CTIBYLCTWMSATM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide, commonly known as E7820, is a small molecule inhibitor that has been developed as an anti-tumor agent. E7820 has been found to inhibit angiogenesis, the process of forming new blood vessels, which is essential for the growth and spread of tumors.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Kumar et al. (2014) involved the synthesis of sulfonamide derivatives, including compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide, and their evaluation for in vitro antimicrobial activities. These compounds showed effective antimicrobial properties, indicating their potential as therapeutic agents against microbial infections (Kumar et al., 2014).

Anticancer Applications

In the field of anticancer research, Mun et al. (2012) explored the structure-activity relationships of arylsulfonamide analogs, demonstrating their potential as inhibitors in the HIF-1 pathway for cancer therapy. The study identified specific structural motifs critical for the anticancer activity of these compounds, highlighting the importance of the 3,4-dimethoxybenzenesulfonyl group (Mun et al., 2012).

Quantum Mechanical and Molecular Dynamic Studies

Research by Murthy et al. (2018) focused on the synthesis and computational study of a newly synthesized sulfonamide molecule, providing insights into its structural and electronic properties through quantum mechanical calculations and molecular dynamic simulations. This comprehensive analysis helps in understanding the interaction mechanisms and potential applications of such compounds in various fields (Murthy et al., 2018).

Bioevaluation and Drug Development

Wang et al. (2012) conducted a study on KCN1, a synthetic sulfonamide with in vitro and in vivo anti-cancer activities, especially against pancreatic cancer. The research provided preclinical pharmacology data, supporting the potential therapeutic application of this compound in treating pancreatic cancer (Wang et al., 2012).

Structural Analysis and Inhibition Studies

The study by Ghorab et al. (2017) on thiourea derivatives bearing the benzenesulfonamide moiety revealed significant antimycobacterial activity, offering a foundation for developing new antituberculosis agents. Their structure-activity relationship analysis indicated specific moieties contributing to the potent antimycobacterial properties (Ghorab et al., 2017).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)14-6-8-16(24-2)17(11-14)25-3/h5-9,11,19H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIBYLCTWMSATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide

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